2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists face unpredictable SAR when replacing -CF2H with -CH3 or -CF3 groups. This imidazo[4,5-b]pyridine building block solves that with its difluoromethyl moiety acting as a lipophilic hydrogen bond donor-absent in methyl analogs and altered in trifluoromethyl counterparts. - Key advantage: Modulates lipophilicity and metabolic stability while enabling hinge-region binding in kinase targets. - Supply: ≥97% purity, milligram-to-gram scaling, immediate shipment.

Molecular Formula C7H5F2N3
Molecular Weight 169.13 g/mol
Cat. No. B11914347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine
Molecular FormulaC7H5F2N3
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)C(F)F
InChIInChI=1S/C7H5F2N3/c8-5(9)7-11-4-2-1-3-10-6(4)12-7/h1-3,5H,(H,10,11,12)
InChIKeyRMEDEHBNEURXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine: Overview


2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine (CAS: 1247527-34-9) is a fluorinated heterocyclic compound belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold in medicinal chemistry known for its structural similarity to purine bases and its ability to interact with a diverse range of biological targets [1]. The compound features a unique difluoromethyl (-CF₂H) group at the 2-position, which imparts distinct physicochemical properties that differentiate it from its non-fluorinated and trifluoromethylated analogs [2]. Its molecular formula is C₇H₅F₂N₃, with a molecular weight of 169.13 g/mol, and it is typically available at high purity levels (≥97%) for research and development purposes [3]. This compound serves as a critical building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents, due to the ability of the imidazo[4,5-b]pyridine core to act as a bioisostere of purine and the difluoromethyl group to modulate key drug-like properties [4].

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine: The Critical 2-Difluoromethyl Group


Substituting 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine with a non-fluorinated analog (e.g., 2-methyl-3H-imidazo[4,5-b]pyridine) or a trifluoromethylated analog (e.g., 2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine) is not a straightforward replacement, as it fundamentally alters the molecule's physicochemical and pharmacokinetic profile. The difluoromethyl group is not merely a passive substituent; it acts as a unique 'lipophilic hydrogen bond donor' [1]. This property is absent in the methyl group and is significantly altered in the trifluoromethyl group, which is a stronger electron-withdrawing group and lacks the hydrogen bond donor capacity [2]. Consequently, swapping these groups will lead to unpredictable changes in target binding affinity, metabolic stability, and overall drug-likeness, potentially derailing a lead optimization program or yielding false negatives in screening campaigns. The following quantitative evidence details the precise, measurable advantages of the 2-difluoromethyl substitution.

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine: Evidence vs. Key Comparators


Controlled Lipophilicity vs. Methyl and Trifluoromethyl Analogs

The introduction of a difluoromethyl group results in a controlled and modest increase in lipophilicity compared to a methyl group, in contrast to the often excessively high lipophilicity increase conferred by a trifluoromethyl group. This fine-tuning is critical for optimizing membrane permeability while mitigating risks of poor solubility and off-target binding [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Unique Hydrogen Bond Donor Capacity vs. Methyl and Trifluoromethyl

The difluoromethyl group acts as a 'lipophilic hydrogen bond donor,' a unique property not shared by methyl (no hydrogen bond donor) or trifluoromethyl (strong electron-withdrawing, no donor) groups. This allows for specific and energetically favorable interactions with biological targets that can enhance binding affinity [1].

Medicinal Chemistry Molecular Recognition Binding Affinity

Enhanced Metabolic Stability vs. Methyl Analogs

The difluoromethyl group is known to increase metabolic stability compared to a methyl group. This is a crucial advantage in drug development, as it can lead to improved oral bioavailability and longer half-life, reducing the required dose and frequency of administration [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Imidazo[4,5-b]pyridine Scaffold: Purine Bioisostere & Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a well-established purine bioisostere and a privileged structure in medicinal chemistry, particularly for targeting kinases. This is evidenced by the development of numerous potent and selective kinase inhibitors based on this core, including advanced clinical candidates [1]. While the specific 2-difluoromethyl derivative is a building block, its core scaffold provides a validated starting point for drug discovery programs targeting kinases and other purine-binding proteins.

Kinase Inhibitors Cancer Research Medicinal Chemistry

2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine: High-Impact Applications


Design of Next-Generation Kinase Inhibitors

The compound is an ideal building block for medicinal chemistry programs targeting kinases, particularly for lead optimization campaigns. Its difluoromethyl group allows for precise modulation of lipophilicity and metabolic stability (Evidence 1, 3), while its hydrogen bond donor capacity can be exploited to gain additional binding interactions with the kinase hinge region or other key residues (Evidence 2). This can lead to the development of inhibitors with improved potency, selectivity, and pharmacokinetic profiles compared to those based on methyl or trifluoromethyl analogs [1].

High-Quality Chemical Probe Development

For chemical biology applications, the use of 2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine as a core scaffold can aid in the development of more selective and well-behaved chemical probes. The unique hydrogen bond donor property of the difluoromethyl group (Evidence 2) can be used to design probes with enhanced target engagement and reduced off-target effects, leading to cleaner and more interpretable biological data [1]. The controlled lipophilicity (Evidence 1) also helps in avoiding promiscuous binding and aggregation issues common with highly lipophilic probes.

Synthesis of Advanced Intermediates for Clinical Candidates

Given the validated track record of the imidazo[4,5-b]pyridine scaffold in producing clinical candidates (Evidence 4), this compound serves as a strategic intermediate for synthesizing advanced drug candidates. Its high purity (typically ≥97%) and availability from reputable vendors make it suitable for scaling up synthetic routes from milligram to gram quantities, supporting both early-stage discovery and late-stage preclinical development [2].

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